L-97-1

描述

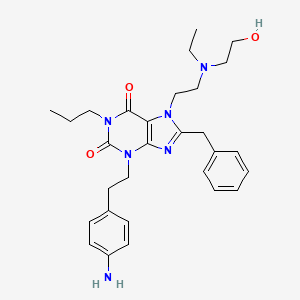

Structure

2D Structure

3D Structure

属性

CAS 编号 |

770703-20-3 |

|---|---|

分子式 |

C29H38N6O3 |

分子量 |

518.6 g/mol |

IUPAC 名称 |

3-[2-(4-aminophenyl)ethyl]-8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1-propylpurine-2,6-dione |

InChI |

InChI=1S/C29H38N6O3/c1-3-15-35-28(37)26-27(34(29(35)38)16-14-22-10-12-24(30)13-11-22)31-25(21-23-8-6-5-7-9-23)33(26)18-17-32(4-2)19-20-36/h5-13,36H,3-4,14-21,30H2,1-2H3 |

InChI 键 |

QVEHDKFBFDUCEZ-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C(=O)C2=C(N=C(N2CCN(CC)CCO)CC3=CC=CC=C3)N(C1=O)CCC4=CC=C(C=C4)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-97-1; L 97-1; L97-1; |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, widely known as aspirin, is a cornerstone of modern pharmacology. It is an acetyl derivative of salicylic acid and is classified as a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Aspirin is extensively used for its analgesic, antipyretic, and anti-inflammatory properties.[1] It is also employed in low doses for the prevention of heart attacks, strokes, and blood clots.[3] The synthesis of aspirin is a fundamental esterification reaction in organic chemistry, where the hydroxyl group of salicylic acid reacts with acetic anhydride.[4] This guide provides an in-depth overview of the synthesis, purification, and characterization of acetylsalicylic acid, intended for researchers and professionals in drug development.

Synthesis of Acetylsalicylic Acid

The synthesis of aspirin is achieved through the acid-catalyzed esterification of salicylic acid with acetic anhydride. In this reaction, the phenolic hydroxyl group of salicylic acid attacks the acetyl group of acetic anhydride. An acid, such as phosphoric acid or sulfuric acid, is used as a catalyst to accelerate the reaction. The process yields acetylsalicylic acid and acetic acid as a byproduct.

Experimental Protocol: Synthesis

-

Preparation : Weigh approximately 2.0 grams of salicylic acid and transfer it to a 125-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a concentrated acid catalyst like 85% phosphoric acid or concentrated sulfuric acid.

-

Reaction : Gently swirl the flask to dissolve the salicylic acid. Heat the mixture in a water bath maintained at 70-80°C for 10-15 minutes.

-

Hydrolysis of Excess Anhydride : After heating, cautiously add 1-2 mL of deionized water dropwise to the warm solution to hydrolyze any unreacted acetic anhydride. This reaction is exothermic and may cause spattering.

-

Crystallization : Add 20 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin product. If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate the process.

-

Isolation : Collect the solid aspirin crystals via vacuum filtration using a Büchner funnel. Wash the crystals with small portions of ice-cold water to remove soluble impurities. The crude product should be allowed to air dry.

Experimental Protocol: Purification by Recrystallization

Recrystallization is employed to purify the crude aspirin by separating it from unreacted salicylic acid and other impurities.

-

Dissolution : Transfer the crude aspirin to an Erlenmeyer flask and add a minimum amount of a warm solvent, such as an ethanol-water mixture, until the solid is completely dissolved.

-

Crystallization : Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of aspirin decreases, leading to the formation of purer crystals while impurities remain dissolved in the solvent. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration and dry them thoroughly. The purity can be qualitatively checked using the ferric chloride test, which turns purple in the presence of the phenolic hydroxyl group of unreacted salicylic acid.

Characterization of Acetylsalicylic Acid

The identity and purity of the synthesized aspirin are confirmed through various analytical techniques, including the determination of physical properties and spectroscopic analysis.

Physical Properties

The physical properties of the synthesized compound should align with established literature values for acetylsalicylic acid.

| Property | Literature Value |

| Appearance | White, crystalline powder |

| Molar Mass | 180.16 g/mol |

| Melting Point | 135-136 °C (275-277 °F) |

| Solubility in Water | Slightly soluble (0.3 g/100 mL at 25°C) |

Spectroscopic Data

Spectroscopic methods provide detailed structural information, confirming the successful synthesis of the target molecule.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 1735-1750 | C=O stretch (Ester) |

| 1660-1760 | C=O stretch (Carboxylic Acid) |

| 1000-1300 | C-O stretch (Ester and Acid) |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The spectrum for aspirin typically shows distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons of the acetyl group.

| Chemical Shift (δ) ppm | Proton Assignment | Integration | Multiplicity |

| ~11.77 | Carboxylic Acid (-COOH) | 1H | Singlet (broad) |

| 7.16 - 8.12 | Aromatic (-C₆H₄) | 4H | Multiplets |

| ~2.36 | Methyl (-CH₃) | 3H | Singlet |

Note: Chemical shifts are referenced to a sample in CDCl₃ and can vary slightly based on the solvent used.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | Carbonyl (Ester, -C=O) |

| ~169 | Carbonyl (Carboxylic Acid, -C=O) |

| 121-150 | Aromatic Carbons |

| ~21 | Methyl Carbon (-CH₃) |

Mechanism of Action and Signaling Pathway

Aspirin's primary therapeutic effects stem from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins and thromboxanes from arachidonic acid. By acetylating a serine residue in the active site of the COX enzymes, aspirin blocks the conversion of arachidonic acid, thereby reducing inflammation, pain, and fever, and inhibiting platelet aggregation.

References

The Genesis of a Revolution: An In-depth Technical Guide to the Discovery and History of Statins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of statins, a class of drugs that has revolutionized the prevention and treatment of cardiovascular disease. We will delve into the seminal discoveries, key experiments, and the elucidation of the mechanism of action that brought these landmark therapeutic agents from fungal broths to clinical practice.

The Dawn of the Statin Era: A Historical Perspective

The journey to discover statins began with the growing understanding of the link between cholesterol and cardiovascular disease. In the mid-19th century, German pathologist Rudolf Virchow observed the presence of cholesterol in the arterial walls of individuals who had succumbed to occlusive vascular diseases.[1] This was followed by studies in the 1950s, such as the Framingham Heart Study, which solidified the correlation between high blood cholesterol levels and coronary heart disease.[1][2] This established a clear therapeutic goal: to lower blood cholesterol levels.

The primary target for achieving this goal became the cholesterol biosynthesis pathway, specifically the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.

Akira Endo and the Pioneering Discovery of Mevastatin

Inspired by Alexander Fleming's discovery of penicillin from fungi, Japanese biochemist Akira Endo hypothesized that fungi might produce inhibitors of cholesterol synthesis to protect themselves from other organisms. In the 1970s, while working at the Sankyo Company, Endo began a meticulous screening of thousands of fungal broths for their ability to inhibit HMG-CoA reductase.

In 1973, after screening over 6,000 microbial strains, Endo and his team discovered a potent HMG-CoA reductase inhibitor in a fermentation broth of Penicillium citrinum. This first-in-class compound was named compactin, later known as mevastatin (ML-236B). Animal trials showed promising cholesterol-lowering effects; however, its development was halted due to concerns about toxicity at high doses in long-term animal studies.

Merck's Breakthrough: The Development of Lovastatin

Independently, at Merck Research Laboratories in the United States, a team led by Alfred Alberts was also searching for HMG-CoA reductase inhibitors. In 1978, they isolated a potent inhibitor from a fermentation broth of Aspergillus terreus, which they named mevinolin, now known as lovastatin.

Despite initial setbacks, including a temporary halt in clinical trials due to unfounded rumors about the toxicity of the closely related compactin, Merck persevered. Extensive clinical trials throughout the early 1980s demonstrated lovastatin's significant efficacy in lowering LDL cholesterol with a favorable safety profile. This culminated in the landmark approval of lovastatin by the U.S. Food and Drug Administration (FDA) on September 1, 1987, making it the first commercially available statin.

The timeline below highlights the key milestones in the discovery and development of statins.

Mechanism of Action: Inhibition of the Cholesterol Biosynthesis Pathway

Statins exert their cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis. This inhibition reduces the endogenous production of cholesterol, primarily in the liver.

The reduction in intracellular cholesterol levels triggers a compensatory mechanism: the upregulation of LDL receptors on the surface of hepatocytes. This leads to increased clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL levels.

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.

Key Experiments: Identifying HMG-CoA Reductase Inhibitors

The discovery of statins was reliant on the development of robust assays to measure the activity of HMG-CoA reductase. Akira Endo's initial screening, for instance, utilized an assay that measured the incorporation of radiolabeled acetate into cholesterol in rat liver homogenates. A key experiment to characterize a potential inhibitor is the HMG-CoA reductase activity/inhibitor screening assay.

Experimental Protocol: HMG-CoA Reductase Activity/Inhibitor Screening Assay

This protocol is based on commercially available colorimetric assay kits that measure the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

Objective: To measure the activity of HMG-CoA reductase and to screen for potential inhibitors.

Principle: The enzymatic reaction catalyzed by HMG-CoA reductase is: HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH The rate of NADPH consumption is directly proportional to the enzyme's activity and can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA (Substrate)

-

NADPH

-

Test Inhibitor (e.g., a statin like Atorvastatin or Pravastatin for positive control)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components in assay buffer or water.

-

Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.

-

Prepare a 100X stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

Prepare wells in a 96-well plate for different conditions:

-

Enzyme Control (EC): Contains the enzyme but no inhibitor.

-

Test Inhibitor (TI): Contains the enzyme and the test inhibitor.

-

Solvent Control (SC): Contains the enzyme and the solvent used for the inhibitor (if applicable).

-

Reagent Background Control (RBC): Contains all reagents except the enzyme.

-

-

Add the components to the wells in the specified order to minimize substrate/enzyme degradation. A typical order is: Assay Buffer, Inhibitor/Solvent, NADPH, Substrate (HMG-CoA), and finally, the Enzyme.

-

-

Reaction and Measurement:

-

Immediately after adding the enzyme, mix the contents of the wells thoroughly.

-

Place the 96-well plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 15-20 seconds.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min) for each well.

-

The HMG-CoA reductase activity is proportional to the rate of NADPH consumption.

-

The percentage of inhibition by the test compound can be calculated using the formula: % Inhibition = [(Rate_EC - Rate_TI) / Rate_EC] * 100

-

The workflow for this experiment is visualized below.

Quantitative Data: The Efficacy of Statins

The clinical development of statins has been supported by numerous large-scale, randomized, placebo-controlled trials demonstrating their efficacy in reducing LDL cholesterol and, consequently, cardiovascular events.

Comparative Efficacy of Different Statins

The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial provided a head-to-head comparison of the LDL-lowering efficacy of several statins at various doses.

| Statin | Dose (mg/day) | Mean % LDL-C Reduction |

| Pravastatin | 10 | 20.0% |

| 20 | 24.1% | |

| 40 | 29.7% | |

| Simvastatin | 10 | 27.5% |

| 20 | 31.6% | |

| 40 | 38.6% | |

| 80 | 45.8% | |

| Atorvastatin | 10 | 36.5% |

| 20 | 42.6% | |

| 40 | 47.9% | |

| 80 | 51.1% | |

| Rosuvastatin | 10 | 45.8% |

| 20 | 51.9% | |

| 40 | 55.0% | |

| Data adapted from the STELLAR trial. |

Reduction in Cardiovascular Events

A meta-analysis of data from 28 randomized controlled trials, involving over 186,000 patients, demonstrated a consistent reduction in the risk of major vascular events with statin therapy.

| Outcome | Relative Risk Reduction per 1.0 mmol/L (39 mg/dL) reduction in LDL-C |

| Major Vascular Events | ~20% |

| Major Coronary Events | ~25% |

| Stroke | Similar reduction across age groups |

| Coronary Revascularization | Similar reduction across age groups |

| Data from a meta-analysis by the Cholesterol Treatment Trialists' (CTT) Collaboration. |

These data underscore the profound and consistent impact of statins in reducing cardiovascular morbidity and mortality.

Conclusion and Future Directions

The discovery of statins stands as a triumph of targeted drug discovery, born from a deep understanding of pathophysiology and a meticulous scientific search. From Akira Endo's foundational work to the development of a robust pipeline of synthetic and semi-synthetic statins, this class of drugs has saved countless lives. The story of statins serves as a powerful case study for drug development professionals, illustrating the path from a fundamental biological hypothesis to a globally impactful therapeutic intervention.

Future research continues to explore the pleiotropic effects of statins beyond cholesterol lowering, including their anti-inflammatory and potential anti-cancer properties. As our understanding of cardiovascular disease and lipid metabolism evolves, the legacy of the statin discovery will undoubtedly continue to inspire new therapeutic innovations.

References

An In-depth Technical Guide to Glimepiride (L-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of Glimepiride. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Core Structure and Chemical Identity

Glimepiride, a third-generation sulfonylurea, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its chemical name is 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.[1]

Table 1: Chemical and Physical Properties of Glimepiride

| Property | Value | Reference |

| IUPAC Name | 3-ethyl-4-methyl-N-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | [2] |

| CAS Number | 93479-97-1 | |

| Molecular Formula | C24H34N4O5S | [1][2] |

| Molecular Weight | 490.62 g/mol | [1] |

| Appearance | White to yellowish-white, odorless, crystalline powder | |

| Solubility | Practically insoluble in water. | |

| Melting Point | 207 °C | |

| pKa | 6.2 | |

| LogP | 3.5 |

Mechanism of Action and Signaling Pathways

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.

Pancreatic Mechanism: Stimulation of Insulin Secretion

The primary mode of action of Glimepiride is the stimulation of insulin release from the pancreatic β-cells. This process is initiated by the binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

Figure 1: Pancreatic mechanism of Glimepiride-induced insulin secretion.

Extrapancreatic Mechanisms: Enhanced Insulin Sensitivity

Glimepiride also possesses extrapancreatic effects that contribute to its antihyperglycemic activity. It has been shown to increase the sensitivity of peripheral tissues, such as muscle and fat, to insulin. One of the key signaling pathways involved in this process is the PI3K/Akt pathway. Glimepiride has been reported to activate PI3 kinase (PI3K) and Akt in adipocytes and skeletal muscle. This activation is thought to promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.

Figure 2: Extrapancreatic signaling pathway of Glimepiride involving PI3K/Akt.

Pharmacokinetics and Metabolism

Glimepiride is completely absorbed following oral administration, with peak plasma concentrations (Cmax) reached in 2 to 3 hours. It is extensively bound to plasma proteins (>99.5%). The drug is metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to an active metabolite, M1 (cyclohexyl hydroxymethyl derivative), which is further metabolized by cytosolic enzymes to an inactive metabolite, M2 (carboxyl derivative).

Table 2: Pharmacokinetic Parameters of Glimepiride

| Parameter | Value | Reference |

| Bioavailability | ~100% | |

| Time to Peak (Tmax) | 2 - 3 hours | |

| Protein Binding | > 99.5% | |

| Metabolism | Hepatic (primarily via CYP2C9) | |

| Major Metabolites | M1 (active), M2 (inactive) | |

| Half-life (M1) | 3 - 6 hours | |

| Excretion | ~65% urine, ~35% feces |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Glimepiride Analysis

This method is suitable for the quantification of Glimepiride in pharmaceutical formulations.

-

Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm)

-

-

Mobile Phase:

-

Isocratic mixture of 50:50 (v/v) DI Water and Acetonitrile, with 0.1% Formic Acid.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/minute

-

Injection volume: 5 µL

-

Detection wavelength: 230 nm

-

-

Sample Preparation:

-

Grind a Glimepiride tablet (e.g., 1mg strength) and transfer the powder to a volumetric flask.

-

Add a portion of the mobile phase and sonicate for 10 minutes to dissolve the drug.

-

Dilute to the mark with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter.

-

Perform further dilutions as necessary to achieve a concentration within the linear range of the assay.

-

Figure 3: Workflow for HPLC sample preparation of Glimepiride tablets.

In Vitro Dissolution Testing

This protocol is used to assess the release of Glimepiride from a solid dosage form.

-

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle method)

-

-

Dissolution Medium:

-

900 mL of phosphate buffer (pH 6.8 or 7.8)

-

-

Test Conditions:

-

Temperature: 37 ± 0.5 °C

-

Paddle speed: 50 or 75 rpm

-

-

Procedure:

-

Place the Glimepiride tablet in the dissolution vessel.

-

At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of dissolved Glimepiride using a UV-Vis spectrophotometer at approximately 226 nm or 228 nm.

-

Western Blot Analysis for PI3K/Akt Pathway Activation

This method can be used to determine the effect of Glimepiride on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in cell culture models (e.g., osteoblasts, adipocytes, or muscle cells).

-

Cell Treatment:

-

Culture cells to the desired confluency and treat with Glimepiride at various concentrations and for different time points.

-

-

Protein Extraction:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and other downstream targets.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Clinical Efficacy and Safety

Clinical studies have demonstrated that Glimepiride effectively lowers fasting plasma glucose (FPG), postprandial glucose (PPG), and glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes. It can be used as monotherapy or in combination with other antidiabetic agents like metformin or insulin. Compared to other sulfonylureas, Glimepiride is associated with a lower risk of hypoglycemia and has fewer cardiovascular effects.

Table 3: Clinical Efficacy of Glimepiride Monotherapy (14-week study)

| Glimepiride Dose | Median Change in FPG (mg/dL) | Reduction in HbA1c (%) | Reduction in PPG (mg/dL) | Reference |

| 1 mg | -43 | -1.2 | -63 | |

| 4 mg | -70 | -1.8 | -92 | |

| 8 mg | -74 | -1.9 | -94 |

The information provided in this guide is intended for a professional audience and should not be interpreted as medical advice. For detailed information on the clinical use of Glimepiride, please refer to the official prescribing information.

References

Technical Guide: Solubility and Stability Profile of L-97-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a compound with the specific identifier "L-97-1." The following technical guide is a representative document illustrating the solubility and stability studies of a hypothetical novel chemical entity (NCE), herein referred to as this compound. The data and experimental protocols are illustrative and based on established principles in pharmaceutical sciences.

Introduction

The successful development of a novel chemical entity (NCE) into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, manufacturability, and shelf-life. This document provides a comprehensive overview of the solubility and stability characteristics of the hypothetical compound this compound, detailing the experimental methodologies employed and summarizing the key findings.

Solubility Studies

Aqueous solubility is a key determinant of the oral bioavailability of a drug candidate.[1] Poor water solubility can lead to low and variable absorption, hindering therapeutic efficacy.[1] This section details the solubility profile of this compound in various media.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in various aqueous and organic solvents at different temperatures. The results are summarized in the tables below.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water | 0.015 | Shake-Flask |

| pH 1.2 Buffer | 0.012 | Shake-Flask |

| pH 4.5 Buffer | 0.025 | Shake-Flask |

| pH 6.8 Buffer | 0.030 | Shake-Flask |

| Ethanol | 15.2 | Shake-Flask |

| Propylene Glycol | 8.5 | Shake-Flask |

| PEG 400 | 25.8 | Shake-Flask |

| 1,4-Dioxane | 35.1 | Shake-Flask |

Table 2: Temperature-Dependent Aqueous Solubility of this compound at pH 7.4

| Temperature (°C) | Solubility (mg/mL) | Method |

| 4 | 0.022 | Shake-Flask |

| 25 | 0.035 | Shake-Flask |

| 37 | 0.058 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining equilibrium solubility.[2]

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2] Preliminary experiments should be conducted to determine the time required to reach equilibrium.[3]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: A minimum of three replicate determinations are performed for each solvent and temperature condition.

Experimental Workflow for Solubility Determination

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining recommended storage conditions, re-test periods, and shelf life.

Solid-State Stability Data

Solid-state stability of this compound was evaluated under accelerated and long-term storage conditions as per ICH guidelines.

Table 3: Solid-State Stability of this compound (Assay, % of Initial)

| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |

| 25°C / 60% RH | 99.8 | 99.5 | 99.2 | 98.9 |

| 40°C / 75% RH | 99.1 | 98.2 | 97.1 | Not Tested |

| Photostability (ICH Q1B) | 96.5 | Not Applicable | Not Applicable | Not Applicable |

Solution-State Stability Data

The stability of this compound in solution was assessed across a range of pH values to understand its susceptibility to hydrolysis.

Table 4: Solution-State Stability of this compound at 25°C (% Remaining after 7 Days)

| pH | % Remaining | Major Degradant(s) |

| 1.2 | 85.2 | D-1, D-2 |

| 4.5 | 95.8 | D-1 |

| 7.4 | 99.1 | - |

| 9.0 | 92.3 | D-3 |

Experimental Protocol: Accelerated Stability Study

-

Sample Preparation: this compound is packaged in containers that simulate the proposed packaging for storage and distribution.

-

Storage: Samples are placed in a stability chamber maintained at accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

-

Time Points: Samples are pulled at specified time points (e.g., 1, 3, and 6 months).

-

Analysis: At each time point, the samples are tested for relevant attributes such as assay, purity (degradation products), and physical appearance. A stability-indicating analytical method is crucial for this analysis.

Hypothetical Degradation Pathway of this compound

Stress testing is performed to elucidate the intrinsic stability of the molecule and establish degradation pathways. The following diagram illustrates a hypothetical degradation pathway for this compound under acidic and basic conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the landscape of B-cell malignancies. As a key mediator in the B-cell receptor (BCR) signaling pathway, its inhibition disrupts the survival and proliferation of malignant B-cells.[1][2][3][4] This technical guide provides an in-depth review of BTK inhibitors in the context of lymphoma, summarizing key clinical data, detailing experimental evaluation methodologies, and visualizing the core signaling pathways and workflows.

Mechanism of Action and the BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays an indispensable role in the BCR signaling cascade.[1] Upon BCR engagement, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2). This triggers a cascade of signaling that ultimately activates transcription factors such as NF-κB, promoting B-cell proliferation, survival, and differentiation. In many B-cell lymphomas, this pathway is constitutively active, driving uncontrolled cell growth.

BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating the downstream signaling necessary for the survival of malignant B-cells. The first generation of these inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to irreversible inhibition. Newer generations of BTK inhibitors have been developed to have greater selectivity for BTK, potentially reducing off-target effects.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

Key BTK Inhibitors and Clinical Efficacy in Lymphoma

Several BTK inhibitors have received FDA approval for the treatment of various B-cell lymphomas, demonstrating significant clinical activity. The choice of inhibitor and treatment strategy often depends on the specific lymphoma subtype, prior treatments, and patient characteristics.

| BTK Inhibitor | Lymphoma Indication(s) | Key Efficacy Data (Overall Response Rate - ORR) | Reference(s) |

| Ibrutinib | Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), Waldenström's Macroglobulinemia (WM), Marginal Zone Lymphoma (MZL) | MCL (relapsed/refractory): ~68% CLL/SLL (treatment-naïve): ~85% prolonged progression-free survival vs. chlorambucil | |

| Acalabrutinib | Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) | MCL (relapsed/refractory): ORR ~81% CLL (relapsed/refractory): Showed non-inferiority to ibrutinib with fewer cardiovascular adverse events. | |

| Zanubrutinib | Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia (WM), Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), Follicular Lymphoma (FL) | MCL (relapsed/refractory): ORR ~84% WM: Superior progression-free survival compared to ibrutinib in a head-to-head trial. | |

| Pirtobrutinib | Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) | MCL (relapsed/refractory, post-covalent BTKi): ORR ~50% A non-covalent inhibitor effective in patients with resistance to covalent BTK inhibitors. |

Note: Efficacy data can vary based on the specific clinical trial, patient population (e.g., treatment-naïve vs. relapsed/refractory), and line of therapy. The data presented are illustrative of the general efficacy of these agents.

Common Adverse Events Associated with BTK Inhibitors

While generally better tolerated than traditional chemotherapy, BTK inhibitors are associated with a distinct set of adverse events. Understanding and managing these side effects is crucial for patient care.

| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |

| Atrial Fibrillation | More frequent | Less frequent | Less frequent |

| Hypertension | Common | Less frequent | Less frequent |

| Bleeding/Bruising | Common | Common | Common |

| Diarrhea | Common | Common | Common |

| Fatigue | Common | Common | Common |

| Headache | Less frequent | More frequent | Less frequent |

| Infections | Increased risk, particularly upper respiratory tract infections | Increased risk | Increased risk |

Note: The incidence and severity of adverse events can vary. Second-generation inhibitors like acalabrutinib and zanubrutinib were designed to have improved safety profiles, particularly regarding cardiovascular events, compared to ibrutinib.

Experimental Protocols for Evaluating BTK Inhibitors

The preclinical and clinical development of BTK inhibitors relies on a variety of standardized experimental protocols to assess their potency, selectivity, and mechanism of action.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of purified BTK.

Methodology:

-

Reagents: Recombinant human BTK enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor.

-

Procedure:

-

The BTK enzyme is incubated with varying concentrations of the inhibitor in a microplate well.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay) or immunoassays that detect the phosphorylated product.

-

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based BTK Autophosphorylation Assay

Objective: To assess the ability of an inhibitor to block BTK activation within a cellular context.

Methodology:

-

Cell Lines: B-cell lymphoma cell lines that express BTK (e.g., TMD8, Ramos).

-

Procedure:

-

Cells are treated with a range of concentrations of the BTK inhibitor or a vehicle control for a specified duration.

-

The B-cell receptor is stimulated (e.g., using an anti-IgM antibody) to induce BTK autophosphorylation.

-

Cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated BTK (at an activation site like Tyr223) and total BTK.

-

-

Data Analysis: The band intensities for phosphorylated BTK are normalized to the total BTK levels. The inhibition of BTK autophosphorylation is then quantified relative to the vehicle-treated control.

Caption: Representative experimental workflows for evaluating BTK inhibitors in vitro and in a cell-based context.

Mechanisms of Resistance to BTK Inhibitors

Despite the profound efficacy of BTK inhibitors, both primary and acquired resistance can occur, limiting their long-term benefit for some patients.

-

On-target Mutations: The most common mechanism of acquired resistance to covalent BTK inhibitors is the acquisition of mutations in the BTK gene itself, particularly at the C481 residue where these drugs bind. This mutation prevents the covalent binding of the inhibitor, reducing its efficacy.

-

Downstream Mutations: Mutations in PLCG2, a downstream target of BTK, can lead to its constitutive activation, bypassing the need for BTK signaling.

-

Activation of Bypass Pathways: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway or the canonical and non-canonical NF-κB pathways, can also confer resistance to BTK inhibition.

The development of non-covalent BTK inhibitors, such as pirtobrutinib, and combination therapies are key strategies being explored to overcome these resistance mechanisms.

Future Directions

The field of BTK inhibition in lymphoma continues to evolve rapidly. Ongoing research is focused on several key areas:

-

Combination Therapies: Evaluating BTK inhibitors in combination with other targeted agents (e.g., BCL2 inhibitors like venetoclax) or immunotherapies to deepen responses and achieve treatment-free remission.

-

Novel BTK-Targeting Agents: The development of next-generation covalent and non-covalent inhibitors, as well as BTK protein degraders (PROTACs), aims to improve efficacy, safety, and overcome resistance.

-

Moving to Frontline Therapy: Clinical trials are increasingly evaluating the use of BTK inhibitors as initial therapy for various lymphomas, potentially replacing or being used in combination with traditional chemoimmunotherapy.

References

- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Investigating the Inhibitory Effects of L-97-1 on the JAK/STAT and NF-κB Signaling Pathways via Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Introduction

L-97-1 is a novel, scaffold-based anti-inflammatory compound.[1] It functions as a dual inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1] These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in numerous diseases. This compound exerts its effects by potently inhibiting the phosphorylation of upstream kinases such as JAK1 and JAK2, and by preventing the degradation of IκBα, a key step in NF-κB activation.[1]

Western blotting is a widely used and effective technique to analyze the expression and phosphorylation status of specific proteins within a cell lysate, making it an ideal method to characterize the mechanism of action of this compound.[2][3] This document provides a detailed protocol for utilizing this compound in a Western blot assay to assess its inhibitory effect on cytokine-induced activation of the JAK/STAT and NF-κB pathways in a relevant cell line.

Data Presentation

The following table represents hypothetical data from a dose-response experiment using this compound, followed by stimulation with a pro-inflammatory cytokine. Protein levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).

| Treatment Group | This compound Conc. (µM) | Stimulant | p-STAT3 (Normalized Intensity) | p-IκBα (Normalized Intensity) | Total IκBα (Normalized Intensity) |

| Untreated Control | 0 | None | 1.0 | 1.0 | 1.0 |

| Stimulated Control | 0 | TNF-α (10 ng/mL) | 8.5 | 0.2 | 0.3 |

| This compound (Low Dose) | 1 | TNF-α (10 ng/mL) | 5.2 | 0.8 | 0.9 |

| This compound (Mid Dose) | 5 | TNF-α (10 ng/mL) | 2.1 | 1.0 | 1.0 |

| This compound (High Dose) | 10 | TNF-α (10 ng/mL) | 1.1 | 1.0 | 1.0 |

Experimental Protocols

This protocol outlines the steps to treat cells with this compound, prepare cell lysates, and perform a Western blot to detect key proteins in the JAK/STAT and NF-κB pathways.

Materials and Reagents

-

This compound compound

-

Cell line (e.g., HeLa or THP-1 cells)

-

Cell culture medium and supplements

-

Stimulant (e.g., TNF-α or LPS)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or Nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Western blot imaging system

Protocol

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. c. Subsequently, stimulate the cells with a suitable agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 15-30 minutes to activate the signaling pathways. Include an untreated control group.

2. Cell Lysate Preparation: a. After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. d. Agitate the lysate for 30 minutes at 4°C. e. Centrifuge the samples at 16,000 x g for 20 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer. c. Prepare samples for SDS-PAGE by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Analyze the resulting bands using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

Caption: Experimental workflow for Western blot analysis of this compound activity.

Caption: this compound inhibits the JAK/STAT and NF-κB signaling pathways.

References

Application Notes and Protocols for the Preparation of a Stock Solution of Linalool (97%)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of a stock solution of Linalool (97%), a naturally occurring terpene alcohol found in many flowers and spice plants. Due to its various biological activities, including anti-inflammatory and neuroprotective effects, Linalool is a compound of interest in drug development and various research fields.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is crucial for the accurate preparation of stock solutions. The key properties of Linalool (97%) are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | |

| Density | 0.87 g/mL at 25 °C | |

| Purity | 97% | |

| Solubility | ||

| In Water | 1.45 g/L (25 °C) | |

| In Ethanol | Soluble (1 mL in 4 mL of 60% ethanol) | |

| In DMSO | ≥57.2 mg/mL | |

| In Ether | Miscible | |

| Storage Temperature | 2-8°C |

Safety and Handling Precautions

Linalool requires careful handling to ensure laboratory safety. Always consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Wash hands thoroughly after handling. Avoid breathing mist or vapors. Keep away from heat, sparks, and open flames.

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the steps to prepare a 100 mM stock solution of Linalool (97%) in Dimethyl Sulfoxide (DMSO).

Materials:

-

Linalool (97%)

-

Anhydrous DMSO

-

Microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Determine the required mass of Linalool:

-

The molecular weight of Linalool is 154.25 g/mol .

-

To prepare a 100 mM (0.1 M) solution, you need 0.1 moles of Linalool per liter of solvent.

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 100 mM solution: Mass = 0.1 mol/L x 0.001 L x 154.25 g/mol = 0.015425 g = 15.425 mg

-

-

Account for Purity:

-

The purity of the Linalool is 97%.

-

Adjusted mass = 15.425 mg / 0.97 = 15.90 mg

-

-

Measure and Dissolve:

-

Accurately weigh 15.90 mg of Linalool (97%) and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the Linalool is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Signaling Pathway Involvement

Linalool has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and other biological effects. One of the well-documented pathways is the NF-κB signaling cascade. Linalool can inhibit the activation of NF-κB by preventing the degradation of IκBα and suppressing the expression of p65. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6. Additionally, linalool has been reported to block the MAPK signaling pathway.

Caption: Linalool's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Studying Linalool's Effect on NF-κB Activation

The following diagram outlines a typical workflow to investigate the inhibitory effect of Linalool on NF-κB activation in a cell-based assay.

Caption: Workflow for analyzing Linalool's impact on NF-κB.

References

[L-97-1] for [specific application, e.g., cell culture treatment]

Application Note: L-97-1 for Cancer Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This compound offers a valuable tool for researchers studying the role of the PI3K/Akt pathway in cancer biology and for those in the early stages of anti-cancer drug discovery. This document provides detailed protocols for the use of this compound in cell culture applications, including cytotoxicity assessment and pathway inhibition analysis.

Quantitative Data Summary

The biological activity of this compound has been characterized in several common cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment and the optimal concentration range for observing significant pathway inhibition.

| Cell Line | Cancer Type | IC50 (72h) | Optimal Concentration for Pathway Inhibition (24h) |

| MCF-7 | Breast Cancer | 50 nM | 100-200 nM |

| A549 | Lung Cancer | 120 nM | 250-500 nM |

| U87 MG | Glioblastoma | 85 nM | 150-300 nM |

| PC-3 | Prostate Cancer | 200 nM | 400-800 nM |

Experimental Protocols

1. Cell Culture and Maintenance

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, U87 MG, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture cells in T-75 flasks with complete growth medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at the desired density.

-

2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials:

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound concentration).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Western Blot Analysis for Pathway Inhibition

-

Materials:

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for 24 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Visualizations

Caption: Experimental workflow for this compound treatment and analysis in cell culture.

Application Notes and Protocols: Best Practices for Compound Administration in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Note to User: The following document provides a generalized framework for the administration of a test compound, referred to as "L-97-1," in a generic "animal model." To provide specific and actionable protocols, detailed information about the compound's properties (e.g., solubility, mechanism of action) and the specific animal model (e.g., species, strain, disease state) is required. This document is intended to serve as a template demonstrating the requested format and the level of detail that can be provided once the necessary information is available.

Introduction

These application notes provide best practices and detailed protocols for the administration of the investigational compound this compound in preclinical animal models. The aim is to ensure accurate, reproducible, and humane experimental procedures in compliance with institutional and national guidelines for the care and use of laboratory animals.[1] Adherence to these protocols is crucial for obtaining reliable data for drug development and translational research.

Compound Information: this compound (Placeholder)

| Property | Description |

| IUPAC Name | To be specified |

| Molecular Formula | To be specified |

| Molecular Weight | To be specified |

| Solubility | To be specified (e.g., in water, DMSO, saline) |

| Storage Conditions | To be specified (e.g., -20°C, protected from light) |

| Mechanism of Action | To be specified |

Animal Model Information (Placeholder)

| Parameter | Description |

| Species | To be specified (e.g., Mouse, Rat, Rabbit) |

| Strain | To be specified (e.g., C57BL/6, Sprague-Dawley) |

| Age/Weight | To be specified |

| Sex | To be specified |

| Health Status | Specific Pathogen-Free (SPF) or as required |

| Acclimatization Period | Minimum 7 days recommended |

General Best Practices for Substance Administration

The selection of an appropriate administration route is critical and depends on the compound's properties and the experiment's objective.[2] All personnel must be adequately trained in the chosen administration techniques.[3][4]

Key Considerations:

-

The Five "Rights": Ensure the Right Animal , Right Medicine , Right Route , Right Dose , and Right Time .[5]

-

Volume and Concentration: Use the smallest feasible volume to avoid physiological distress. For oral gavage in rodents, a volume greater than 5 ml/kg may cause distress.

-

Vehicle Selection: The vehicle should be non-toxic and appropriate for the chosen route of administration. The effect of the vehicle on the animal's physiology should be known.

-

Aseptic Technique: For parenteral routes, use sterile needles and syringes to prevent infection. It is best practice to use a new needle for each animal.

-

Handling and Restraint: Habituate animals to handling and restraint procedures to minimize stress, which can impact experimental outcomes.

-

Monitoring: Post-administration, animals should be monitored for any adverse reactions.

Experimental Protocols

Preparation of Dosing Solution

Objective: To prepare a stable and homogenous dosing solution of this compound.

Materials:

-

This compound compound

-

Vehicle (e.g., sterile saline, DMSO, corn oil)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (if required)

Protocol:

-

Determine the required concentration of this compound based on the desired dose and the average weight of the animals.

-

Weigh the appropriate amount of this compound powder in a sterile tube.

-

Add a small amount of vehicle to create a paste (if starting from a powder).

-

Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

-

If necessary, use a sonicator to aid dissolution.

-

Visually inspect the solution for homogeneity.

-

Store the solution as per the compound's stability data.

Route of Administration: Example Protocol - Intraperitoneal (IP) Injection

Objective: To administer this compound directly into the peritoneal cavity.

Materials:

-

Prepared this compound dosing solution

-

Appropriate size sterile syringe and needle (e.g., 25-27G for rodents)

-

70% ethanol for disinfection

Protocol:

-

Gently restrain the animal. For rodents, this can be done manually or with a restraint device.

-

Position the animal to expose the lower abdominal quadrants.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress or adverse reaction.

-

For repeated daily IP dosing, alternate between the left and right sides.

Data Presentation

Table 1: Example Dosing Regimen for a Pharmacokinetic Study

| Group | Treatment | Dose (mg/kg) | Route | Frequency | Number of Animals |

| 1 | Vehicle | 0 | IP | Single dose | 5 |

| 2 | This compound | 10 | IP | Single dose | 5 |

| 3 | This compound | 30 | IP | Single dose | 5 |

| 4 | This compound | 100 | IP | Single dose | 5 |

Table 2: Example Efficacy Study Dosing Protocol

| Group | Treatment | Dose (mg/kg) | Route | Dosing Schedule | Duration |

| A | Vehicle | 0 | Oral | Once daily | 28 days |

| B | This compound | 5 | Oral | Once daily | 28 days |

| C | This compound | 15 | Oral | Once daily | 28 days |

| D | Positive Control | To be specified | Oral | Once daily | 28 days |

Visualizations

Caption: A generalized workflow for in vivo compound administration studies.

Caption: A placeholder diagram of a hypothetical signaling pathway for this compound.

References

- 1. OPRR REPORTS - November 17, 1997 | OLAW [olaw.nih.gov]

- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. Best-practice medicine use – the five Rs | AHDB [ahdb.org.uk]

L-97-1: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-97-1 is a novel scaffold compound identified as a potent dual inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1] These pathways are critical regulators of inflammatory responses, making this compound a promising candidate for the development of therapeutics for inflammatory diseases and certain cancers.[1] This document provides detailed application notes and protocols for the in vitro use of this compound to assist researchers in their investigations of its biological activities.

Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously targeting key components of both the JAK/STAT and NF-κB signaling cascades. In vitro studies have demonstrated that this compound can effectively inhibit the constitutive and cytokine-induced activation of STAT1 and STAT3.[1] Furthermore, it has been shown to suppress the phosphorylation of upstream kinases JAK1 and JAK2.[1] In the NF-κB pathway, this compound inhibits the degradation of IκBα and the phosphorylation of IKK, ultimately preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

| Cell Line | Assay Type | Target Pathway | Stimulus | This compound Concentration (µM) | Observed Effect |

| A549 (Human Lung Carcinoma) | Western Blot | JAK/STAT | Constitutive | 2.5, 5, 7.5, 15 | Inhibition of STAT3 phosphorylation (pTyr705) |

| SKA-II (A549 with dual reporter) | Luciferase Reporter Assay | JAK/STAT & NF-κB | Constitutive | 0.9375, 1.875, 7.5, 15, 30 | Dose-dependent inhibition of luciferase activity |

| Mouse Peritoneal Macrophages | Western Blot | JAK/STAT | IL-6 | Dose-dependent | Inhibition of STAT3 activation |

| Mouse Peritoneal Macrophages | Western Blot | JAK/STAT | IFNβ | Dose-dependent | Inhibition of STAT1 phosphorylation |

| HeLa | Western Blot | JAK/STAT | Not specified | Not specified | Inhibition of JAK1 and JAK2 phosphorylation |

| THP-1 (Human Monocytic Leukemia) | Western Blot | NF-κB | TNFα (20 ng/mL) | 2.5, 5, 7.5, 15 | Inhibition of IκBα degradation |

| THP-1 (Human Monocytic Leukemia) | Western Blot | NF-κB | LPS | Not specified | Inhibition of IKK phosphorylation |

Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature. The concentrations listed represent effective doses observed in the cited studies.

Signaling Pathways and Experimental Workflow

Caption: this compound inhibits both the JAK/STAT and NF-κB pathways.

Caption: General workflow for in vitro analysis of this compound activity.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

Cell lines of interest (e.g., A549, THP-1, primary macrophages)

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stimulating agents (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), Interferon-beta (IFNβ))

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates

Protocol:

-

Culture cells in their recommended medium and conditions until they reach the desired confluency.

-

Seed the cells into multi-well plates at a density appropriate for the subsequent assay. For example, for a luciferase reporter assay in a 96-well plate, seed 1 x 10⁴ SKA-II cells per well and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.9375 to 30 µM) or vehicle control for a specified period (e.g., 2 hours).

-

Following pre-treatment, stimulate the cells with the appropriate agonist for the desired time. For example, stimulate with 20 ng/mL TNFα for 10 minutes to assess IκBα degradation or with 100 ng/mL LPS for 30 minutes to assess IKK phosphorylation.

-

After stimulation, proceed with cell lysis and the desired downstream analysis.

Western Blot Analysis

Materials:

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-GAPDH, anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells twice with cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Dual Luciferase Reporter Assay

Materials:

-

SKA-II cells (A549 cells stably transfected with a dual STAT and NF-κB luciferase reporter plasmid)

-

White 96-well plates

-

This compound

-

Luciferase assay reagent kit

-

Luminometer

Protocol:

-

Seed SKA-II cells at a density of 1 x 10⁴ cells/well in a white 96-well plate and incubate overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 0.9375 to 30 µM) or vehicle control for 24 hours.

-

After the incubation period, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay kit.

-

Detect the luminescence signal using a microplate reader.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable tool for in vitro studies of inflammatory and oncogenic signaling pathways. The protocols and data presented here provide a foundation for researchers to investigate the effects of this compound in various cell-based models. Further studies are warranted to determine the precise IC50 values in different contexts and to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening with L-97-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-97-1 is a novel small molecule compound identified through high-throughput screening as a potent dual inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa B (NF-κB) signaling pathways.[1] These pathways are critical regulators of inflammatory responses, and their simultaneous inhibition presents a promising therapeutic strategy for a variety of inflammatory and immune-related diseases, including sepsis.[1] this compound has demonstrated the ability to inhibit the constitutive and cytokine-induced activation of STAT1, STAT3, and NF-κB, leading to a significant downstream reduction in the expression of pro-inflammatory genes.[1]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the JAK/STAT and NF-κB signaling pathways.

Mechanism of Action: Dual Inhibition of JAK/STAT and NF-κB Signaling

This compound exerts its anti-inflammatory effects by concurrently targeting two key signaling cascades:

-

JAK/STAT Pathway: This pathway is activated by numerous cytokines and growth factors, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. This compound has been shown to potently inhibit the phosphorylation of the upstream kinases JAK1 and JAK2.[1]

-

NF-κB Pathway: A central regulator of the immune response, the NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNFα and bacterial products like lipopolysaccharide (LPS). Activation involves the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to enter the nucleus and activate pro-inflammatory gene expression. This compound has been observed to inhibit IκB degradation and the phosphorylation of IKK, a key kinase in the NF-κB pathway.[1]

The dual inhibitory action of this compound makes it a valuable tool for studying the interplay between these two pathways and for the discovery of novel anti-inflammatory therapeutics.

Data Presentation: Inhibitory Potency of Pathway Inhibitors

While specific IC50 values for this compound are not publicly available, it was identified as a lead compound from a screen of 18,840 small molecules, indicating significant potency. For reference and comparison, the following tables summarize the reported IC50 values for other well-characterized inhibitors of the JAK/STAT and NF-κB pathways.

Table 1: IC50 Values of Representative JAK Inhibitors

| Compound | Target(s) | IC50 (nM) | Cell Line/Assay Conditions |

| Tofacitinib | JAK1, JAK3 | 1 (JAK3) | Novel Janus Kinase 3 (JAK-3) kinase inhibitor |

| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Potent, selective, JAK1/2 inhibitor |

| Filgotinib | JAK1 | 10 | Selective inhibitor of JAK1 |

| Xanthatin | JAK2 (in vitro) | 4,078 | Overexpressed and immunoprecipitated JAK2 from HEK293 cells |

Table 2: IC50 Values of Representative NF-κB Pathway Inhibitors

| Compound | Target(s) | IC50 | Cell Line/Assay Conditions |

| Xanthatin | IKKβ (in vitro) | 11,315 nM | Overexpressed and immunoprecipitated IKKβ from HEK293 cells |

| Compound 51 | NF-κB activity | 172.2 ± 11.4 nM | NF-κB reporter assay |

| ML120B | IKKβ | 5.7 - 14.5 µM | Inhibition of TNF-α or IL-1 induced IL-6 and IL-8 production in HFLS |

Signaling Pathway Diagrams

To visually represent the points of intervention for this compound, the following diagrams illustrate the canonical JAK/STAT and NF-κB signaling pathways.

References

Unable to Proceed: Identification of "L-97-1" and a Specific Research Area Required

We are currently unable to fulfill your request for detailed Application Notes and Protocols as the initial search for "L-97-1" did not yield any specific scientific compound, tool, or reagent. To provide you with accurate and relevant information, including quantitative data, experimental protocols, and visualizations, it is essential to first identify the molecule or agent and the specific research area of interest.

The placeholder "[this compound]" and "[specific research area]" need to be defined. We kindly request you to provide the following details:

-

Correct Name/Identifier of the Compound: Please specify the full name, chemical formula, or any known identifier (e.g., CAS number, catalog number from a specific vendor) for "this compound".

-

Specific Research Area: Please define the research context in which you are interested in using this tool. Examples include, but are not limited to:

-

Oncology (e.g., studying apoptosis in breast cancer cell lines)

-

Neuroscience (e.g., investigating synaptic plasticity in hippocampal neurons)

-

Immunology (e.g., modulating cytokine release from T-cells)

-

Once this information is provided, we will be able to conduct a thorough search and generate the comprehensive Application Notes and Protocols you have requested, complete with data tables, detailed methodologies, and custom diagrams.

Troubleshooting & Optimization

[L-97-1] not dissolving in [solvent]

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with L-97-1.

Troubleshooting Guide: this compound Solubility Issues

Question: I am having trouble dissolving this compound in my chosen solvent. What steps can I take to improve its solubility?

Answer:

Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, temperature, and the physical properties of the compound itself. Below is a step-by-step guide to address these issues.

1. Verify the Recommended Solvent: First, confirm that you are using a solvent recommended for this compound. Solubility can be highly specific. Please refer to the product's technical data sheet for a list of recommended solvents and their approximate solubility limits.

2. Attempt Gentle Heating: For many compounds, solubility increases with temperature. Try warming your solution in a water bath, not exceeding 37-40°C, as higher temperatures may risk degrading the compound. Gently agitate or stir the solution during warming.

3. Increase Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer for several minutes or a magnetic stirrer for a longer duration to aid the dissolution process.

4. Consider Sonication: If gentle heating and agitation are insufficient, sonication can be an effective method to break down compound aggregates and enhance dissolution. Use a bath sonicator for 5-10 minute intervals, allowing the solution to cool between cycles to prevent overheating.

5. Adjust the pH of the Solution: The solubility of ionizable compounds can be highly dependent on the pH of the solvent. If this compound has acidic or basic functional groups, adjusting the pH of an aqueous buffer may be necessary. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be beneficial.